molecular formula C18H30O3 B1249992 9-HOTrE

9-HOTrE

Cat. No. B1249992
M. Wt: 294.4 g/mol
InChI Key: RIGGEAZDTKMXSI-CUHSZNQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-HOTrE is a hydroxyoctadecatrienoic acid that consists of 10E,12Z,15Z-octadecatrienoic acid bearing an additional 9-hydroxy substituent. It has a role as a metabolite. It is a hydroxy fatty acid and a HOTrE. It is a conjugate acid of a 9-HOTrE(1-).

Scientific Research Applications

Energy Metabolism and Mitochondrial Function

Research by Evans, Eccles, and Baldwin (2022) explored the role of 9-HOTrE in energy metabolism. They found that 9-HOTrE, an oxylipin metabolized from dietary polyunsaturated fatty acids, acted as a peroxisome proliferator activated receptor alpha agonist. Their study in HepG2 cells showed that 9-HOTrE increased spare respiratory capacity and induced expression of genes related to sterol synthesis and fatty acid transport into mitochondria, suggesting a role in modulating mitochondrial function and possibly reducing hepatic steatosis (Evans, Eccles, & Baldwin, 2022).

Environmental Chemistry and Ecotoxicology

Späth, Nording, Lindberg, Brodin, Jansson, Yang, Wan, Hammock, and Fick (2020) utilized 9-HOTrE in their novel metabolomic method for assessing the effect-based removal efficiency of advanced wastewater treatment techniques. Their research highlighted the impact of wastewater effluent on fatty acid metabolites in damselfly larvae, with 9-HOTrE serving as an indicator for biological effects in response to effluent exposure. This study underlines the importance of 9-HOTrE in environmental chemistry and ecotoxicology (Späth et al., 2020).

Plant Biology and Oxylipin Pathways

Vellosillo, Martínez, López, Vicente, Cascón, Dolan, Hamberg, and Castresana (2007) investigated the role of 9-HOTrE in Arabidopsis thaliana, particularly in the context of root development and defense responses. They found that 9-HOTrE, a product of the 9-lipoxygenase pathway, acted as an endogenous modulator of lateral root formation and activated events common to development and defense responses. This research provides insights into the biological functions of 9-HOTrE in plant biology and its involvement in specific signaling cascades (Vellosillo et al., 2007).

properties

Product Name

9-HOTrE

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(10E,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+

InChI Key

RIGGEAZDTKMXSI-CUHSZNQNSA-N

Isomeric SMILES

CC/C=C\C/C=C\C=C\C(CCCCCCCC(=O)O)O

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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